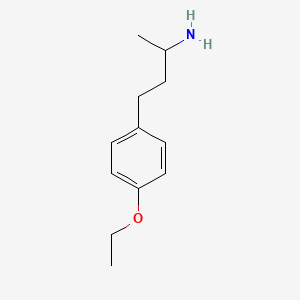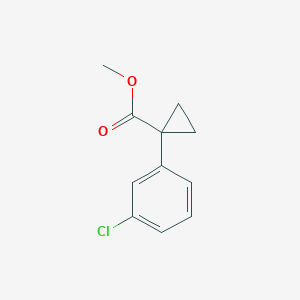![molecular formula C11H17NO2 B3170417 1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine CAS No. 943114-70-3](/img/structure/B3170417.png)
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological and Toxicological Profile
- Phenylethylamine Derivatives : Phenylethylamines, including compounds similar to 1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine, have been studied for their effects on the central nervous system (CNS). Research has highlighted the CNS toxicity and tolerance development associated with the repeated administration of these compounds. These studies are crucial for understanding the pharmacological and toxicological profiles of such substances and their potential implications for therapeutic use or toxicity risk assessment (Woolverton, 1986).
Ethylene Perception and Plant Growth Regulation
- Ethylene Inhibition in Fruits and Vegetables : Studies on 1-Methylcyclopropene (1-MCP), an ethylene perception inhibitor, provide insights into how modifying ethylene perception can significantly impact plant physiology, including fruit ripening and senescence. This research has broad implications for improving the post-harvest quality of fruits and vegetables, which could be relevant for compounds with similar ethylene-modulating effects (Watkins, 2006).
Neuroprotective and Antioxidant Properties
- Neuroprotection and Antioxidant Activity : Ethyl ferulate, a phenylpropanoid with a structure related to phenylethylamines, has been investigated for its anti-inflammatory, antioxidant, and neuroprotective activities. Such studies highlight the potential therapeutic applications of phenylethylamine derivatives in neuroprotection and oxidative stress mitigation, which could extend to compounds like this compound (Cunha et al., 2019).
Analytical Detection and Characterization
- Analytical Methods for Psychoactive Compounds : The detection and characterization of N,N-dialkylated tryptamines and related psychoactive substances, which share structural similarities with phenylethylamines, underscore the importance of developing robust analytical methods. These methods are essential for identifying and understanding the pharmacological effects of such compounds, thereby informing their safe use and regulatory control (Brandt & Martins, 2010).
Emerging Psychoactive Substances
- Novel Psychoactive Drugs : The emergence of new psychoactive substances, including various phenylethylamine derivatives, has posed significant challenges to public health and toxicology. Understanding the pharmacology, toxicology, and potential therapeutic applications of these compounds is crucial for addressing the risks associated with their recreational use and exploring their potential medicinal benefits (Gibbons, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular components .
Mode of Action
It may involve electrophilic aromatic substitution, a common reaction mechanism for aromatic compounds . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to induce morphological alterations of cell death, an increase in cells at the sub-g1 phase, apoptosis, and mitochondrial membrane depolarization .
Pharmacokinetics
Similar compounds have been shown to be efficiently internalized after a certain period of treatment in certain cells .
Result of Action
Similar compounds have been shown to induce typical morphological alterations of cell death, an increase in cells at the sub-g1 phase, apoptosis, and mitochondrial membrane depolarization .
Análisis Bioquímico
Biochemical Properties
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but its activity can diminish over prolonged periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including organ damage or metabolic disturbances . Threshold effects have been observed, indicating a narrow therapeutic window for its safe use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound can influence its overall activity and function within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGICYQSSRAINFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)
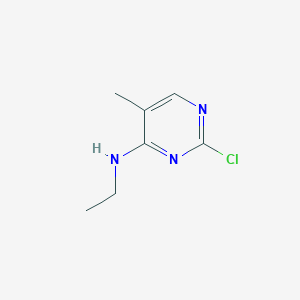
![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
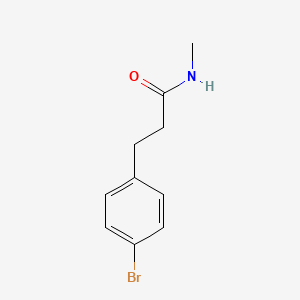
![5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)
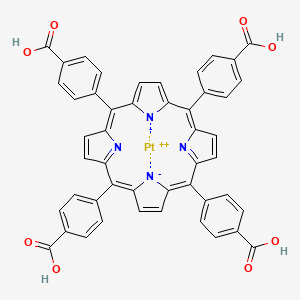
![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
![1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine](/img/structure/B3170387.png)
![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)

